Eletriptan hemisulfate
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Overview
Description
Eletriptan hemisulfate: is a pharmaceutical compound used primarily for the treatment of migraine headaches. It is a second-generation triptan medication, which functions as a selective serotonin receptor agonist. This compound is marketed under the brand name Relpax and is known for its efficacy in aborting migraine attacks that are already in progress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eletriptan hemisulfate is synthesized through a multi-step chemical process. The synthesis begins with the formation of the indole core, which is then functionalized to introduce the necessary substituents. The key steps involve:
Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Functionalization: The indole core is then functionalized by introducing a sulfonyl group and a pyrrolidine moiety. This involves reactions such as sulfonylation and alkylation.
Formation of Hemisulfate Salt: The final step involves the formation of the hemisulfate salt by reacting eletriptan with sulfuric acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and efficacy
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Eletriptan hemisulfate can undergo oxidation reactions, particularly at the indole core.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: Substitution reactions can occur at the pyrrolidine moiety, where different substituents can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often use reagents like alkyl halides and nucleophiles under basic conditions
Major Products:
Oxidation Products: Oxidation of the indole core can lead to the formation of indole-2,3-diones.
Reduction Products: Reduction of the sulfonyl group can yield sulfides.
Substitution Products: Substitution at the pyrrolidine moiety can introduce various alkyl or aryl groups
Scientific Research Applications
Chemistry: Eletriptan hemisulfate is used as a model compound in the study of serotonin receptor agonists. It serves as a reference compound in the development of new triptan medications .
Biology: In biological research, this compound is used to study the mechanisms of migraine and the role of serotonin receptors in pain modulation .
Medicine: Clinically, this compound is used to treat acute migraine attacks. It is also studied for its potential use in other neurological disorders .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations, particularly those targeting migraine relief .
Mechanism of Action
Eletriptan hemisulfate exerts its effects by binding to serotonin receptors, specifically the 5-HT1B, 5-HT1D, and 5-HT1F receptors. This binding leads to vasoconstriction of intracranial blood vessels, which correlates with the relief of migraine headaches. Additionally, this compound inhibits the release of pro-inflammatory neuropeptides, reducing inflammation and pain .
Comparison with Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different receptor binding profile.
Rizatriptan: Known for its rapid onset of action compared to other triptans.
Zolmitriptan: Similar to eletriptan but with a different pharmacokinetic profile
Uniqueness: Eletriptan hemisulfate is unique in its high affinity for the 5-HT1B, 5-HT1D, and 5-HT1F receptors, which contributes to its efficacy in treating migraines. It also has a favorable pharmacokinetic profile, with a relatively long half-life compared to other triptans, providing sustained relief from migraine symptoms .
Properties
CAS No. |
219790-71-3 |
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Molecular Formula |
C44H54N4O8S3 |
Molecular Weight |
863.1 g/mol |
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;sulfuric acid |
InChI |
InChI=1S/2C22H26N2O2S.H2O4S/c2*1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;1-5(2,3)4/h2*2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;(H2,1,2,3,4)/t2*19-;/m11./s1 |
InChI Key |
IYVZCNNIKYUHHM-WXMGBDCWSA-N |
Isomeric SMILES |
CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.OS(=O)(=O)O |
Origin of Product |
United States |
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